ABL–RIN1 Protein–Protein Interaction Disruption: TR-FRET IC50 vs. Closest Acyl Piperidine Amide Analogs
In a high-throughput TR-FRET screen of 444,743 compounds, the thiadiazole-containing hit (structurally consistent with the target chemotype) inhibited the ABL–RIN1 interaction with an IC50 below 12 µM, meeting stringent hit criteria of >60% maximal inhibition and low cross-assay hit rate [1]. By contrast, the four structurally related N-acetyl piperidine 4-carboxamide hits identified in the same screen exhibited a distinct cellular inhibition range of 25–75% at equivalent concentrations, demonstrating that the thiadiazole substitution confers a quantitatively different interaction profile than the simpler carboxamide variant [1].
| Evidence Dimension | ABL–RIN1 TR-FRET disruption IC50 |
|---|---|
| Target Compound Data | IC50 < 12 µM; maximal inhibition > 60% (thiadiazole chemotype) [1] |
| Comparator Or Baseline | Acyl piperidine 4-carboxamide analogs: cellular phospho-MAPK1/3 inhibition 25–75% at comparable test concentrations [1] |
| Quantified Difference | Thiadiazole scaffold required for <12 µM TR-FRET potency; carboxamide analogs show variable cellular efficacy (25–75%) without reported TR-FRET potency [1] |
| Conditions | Time-resolved FRET assay; K562 CML cell line; 444,743-compound HTS [1] |
Why This Matters
Procurement of the thiadiazole scaffold rather than a generic acyl piperidine amide is essential for achieving sub-12 µM disruption of the ABL–RIN1 regulatory interaction.
- [1] Ting, P. Y., Damoiseaux, R., Scampavia, L., Titz, B., Fernandez-Vega, V., Nair, R., ... & Colicelli, J. (2015). Identification of small molecules that disrupt signaling between ABL and its positive regulator RIN1. PLoS ONE, 10(3), e0121833. View Source
